4egi-1
Overview
Description
4EGI-1 is a synthetic chemical compound known for its ability to interfere with the growth of certain types of cancer cells in vitro. Its mechanism of action involves the interruption of the binding of cellular initiation factor proteins involved in the translation of transcribed messenger ribonucleic acid (mRNA) at the ribosome . This compound has garnered significant attention in the field of cancer research due to its potential therapeutic applications.
Mechanism of Action
4EGI-1, also known as (2E)-2-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]-3-(2-nitrophenyl)propanoic acid or CID 5717952, is a synthetic chemical compound that has been found to interfere with the growth of certain types of cancer cells .
Target of Action
The primary target of this compound is the eukaryotic initiation factor 4E (eIF4E), a protein involved in the initiation of protein synthesis . eIF4E forms a complex with another initiation factor, eIF4G, to facilitate the translation of transcribed mRNA at the ribosome .
Mode of Action
This compound acts by interrupting the binding of eIF4E and eIF4G, thereby disrupting the formation of the eIF4F complex . This interruption prevents the initiation and translation of many proteins whose functions are essential to the rapid growth and proliferation of cancer cells .
Biochemical Pathways
The inhibition of the eIF4F complex by this compound affects the translation of specific mRNAs, particularly those with a 5’ cap structure . This selective inhibition can lead to a decrease in the expression of oncogenic proteins such as c-Myc, Bcl-2, cyclin D1, and survivin .
Pharmacokinetics
It is known that this compound is a competitive inhibitor of the eif4e/eif4g interaction, with a dissociation constant (kd) of 25 μm . This suggests that this compound has a strong affinity for its target, which could influence its bioavailability and distribution within the body.
Result of Action
The action of this compound results in the inhibition of protein synthesis, leading to a reduction in the growth of cancer cells . In addition, this compound has been found to induce apoptosis in cancer cells, further contributing to its anti-cancer effects .
Action Environment
The effectiveness of this compound can be influenced by the microenvironment of the cancer cells. For example, the lymph node microenvironment in chronic lymphocytic leukemia (CLL) has been found to promote resistance to chemotherapy, partly through the induction of BCL2 family prosurvival proteins . In this context, this compound could potentially enhance the sensitivity of CLL cells to chemotherapy by inhibiting the translation of these prosurvival proteins .
Preparation Methods
The synthesis of 4EGI-1 involves several steps. The key synthetic route includes the formation of a thiazole ring and the subsequent attachment of a dichlorophenyl group. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
4EGI-1 undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups present in the compound, potentially affecting its biological activity.
Reduction: Reduction reactions can modify the nitro group present in this compound, leading to different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used but often include modified versions of the original compound with altered biological activities .
Scientific Research Applications
4EGI-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Chemistry: It is used as a model compound to study the interactions between small molecules and proteins, particularly in the context of translation initiation.
Biology: this compound is employed to investigate the mechanisms of protein synthesis and the regulation of gene expression at the translational level.
Medicine: The compound has shown promise as an anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines, including breast cancer and leukemia
Comparison with Similar Compounds
4EGI-1 is unique in its ability to specifically target the eIF4E-eIF4G interaction. Similar compounds include:
4E-BP1: A naturally occurring protein that inhibits the eIF4E-eIF4G interaction by competing for the same binding site on eIF4E.
This compound stands out due to its dual activity of inhibiting the eIF4E-eIF4G complex formation and enhancing the binding of 4E-BP1, making it a potent inhibitor of translation initiation and a promising candidate for cancer therapy .
Properties
IUPAC Name |
(2E)-2-[[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]hydrazinylidene]-3-(2-nitrophenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N4O4S/c19-12-6-5-10(7-13(12)20)15-9-29-18(21-15)23-22-14(17(25)26)8-11-3-1-2-4-16(11)24(27)28/h1-7,9H,8H2,(H,21,23)(H,25,26)/b22-14+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRKRECSIYXARE-HYARGMPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=NNC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C/C(=N\NC2=NC(=CS2)C3=CC(=C(C=C3)Cl)Cl)/C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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